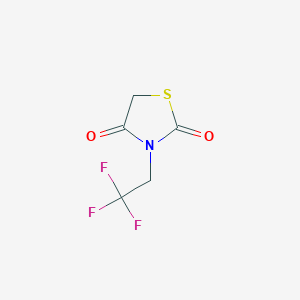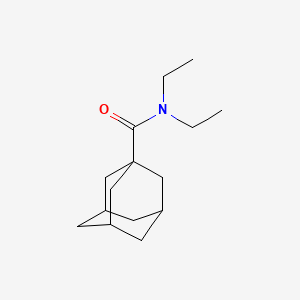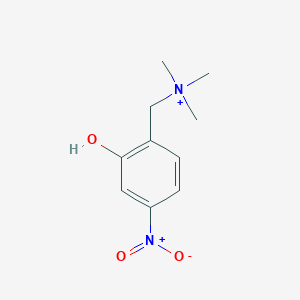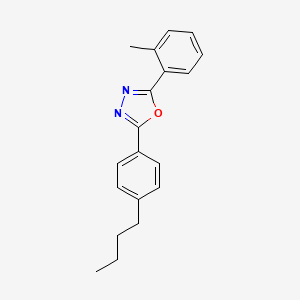
3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoroetil)-1,3-tiazolidina-2,4-diona es un compuesto orgánico caracterizado por la presencia de un grupo trifluoroetil unido a un anillo de tiazolidina-2,4-diona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(2,2,2-Trifluoroetil)-1,3-tiazolidina-2,4-diona típicamente implica la introducción del grupo trifluoroetil al núcleo de tiazolidina-2,4-diona. Un método común involucra la reacción de 2,2,2-trifluoroetilamina con tiazolidina-2,4-diona en condiciones controladas. La reacción se lleva a cabo generalmente en presencia de un catalizador adecuado y un solvente para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso se optimizaría para obtener mayores rendimientos y rentabilidad, involucrando a menudo reactores de flujo continuo y sistemas automatizados para garantizar la calidad y la eficiencia consistentes .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(2,2,2-Trifluoroetil)-1,3-tiazolidina-2,4-diona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de tiazolidina con diferentes estados de oxidación.
Sustitución: El grupo trifluoroetil puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como haluros de alquilo o cloruros de acilo.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroetil)-1,3-tiazolidina-2,4-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 3-(2,2,2-Trifluoroetil)-1,3-tiazolidina-2,4-diona involucra su interacción con objetivos moleculares específicos. El grupo trifluoroetil puede mejorar la capacidad del compuesto para interactuar con enzimas o receptores, lo que lleva a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos Similares
2,2,2-Trifluoroetilamina: Un compuesto relacionado con una funcionalidad trifluoroetil similar.
Tiazolidina-2,4-diona: La estructura principal sin el grupo trifluoroetil.
Indoles Trifluoroetilados: Compuestos con grupos trifluoroetil unidos a anillos de indol.
Unicidad
3-(2,2,2-Trifluoroetil)-1,3-tiazolidina-2,4-diona es única debido a la combinación del grupo trifluoroetil y el núcleo de tiazolidina-2,4-diona. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C5H4F3NO2S |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
3-(2,2,2-trifluoroethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H4F3NO2S/c6-5(7,8)2-9-3(10)1-12-4(9)11/h1-2H2 |
Clave InChI |
ROBNKCHOOIZDLN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)S1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)
![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)

![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)
